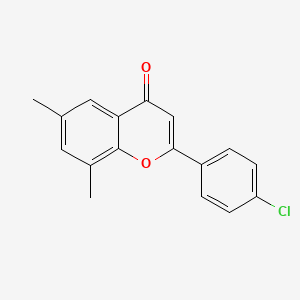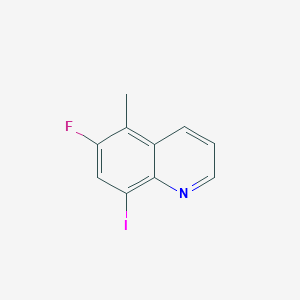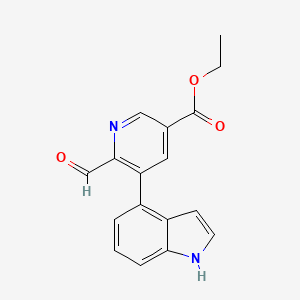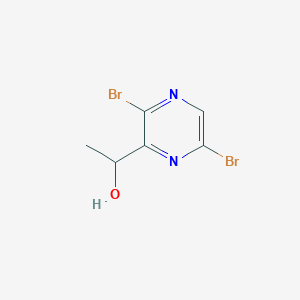
(4-Bromophenyl)diethoxy(methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)diethoxy(methyl)silane is an organosilicon compound with the molecular formula C11H17BrO2Si. It is characterized by the presence of a bromophenyl group attached to a silicon atom, which is further bonded to two ethoxy groups and one methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)diethoxy(methyl)silane typically involves the reaction of 4-bromophenylmagnesium bromide with diethoxymethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)diethoxy(methyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form silanol groups, which can further react to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used to oxidize the ethoxy groups.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism by which (4-Bromophenyl)diethoxy(methyl)silane exerts its effects is primarily through its ability to form covalent bonds with other molecules. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The bromophenyl group can participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(dichloro)(methyl)silane: This compound is similar in structure but has two chlorine atoms instead of ethoxy groups.
(4-Bromophenyl)trimethoxysilane: This compound has three methoxy groups instead of two ethoxy groups and one methyl group.
Uniqueness
(4-Bromophenyl)diethoxy(methyl)silane is unique due to its balanced reactivity profile. The presence of both ethoxy and methyl groups provides a combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo both substitution and oxidation reactions adds to its versatility in synthetic chemistry .
Properties
Molecular Formula |
C11H17BrO2Si |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
(4-bromophenyl)-diethoxy-methylsilane |
InChI |
InChI=1S/C11H17BrO2Si/c1-4-13-15(3,14-5-2)11-8-6-10(12)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
AMHGCPJWTSZKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C1=CC=C(C=C1)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-6-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B11838994.png)

![7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate](/img/structure/B11839010.png)



![1-Benzoyl-3,5-dihydro-pyrrolo[2,3-c]quinolin-4-one](/img/structure/B11839029.png)

![1,1,1,2-Tetramethyl-2-phenyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B11839041.png)




